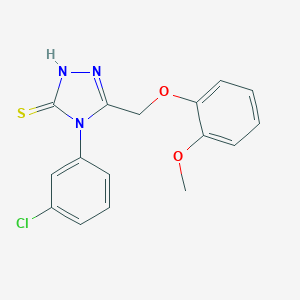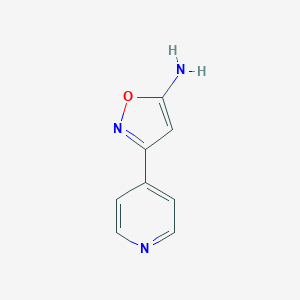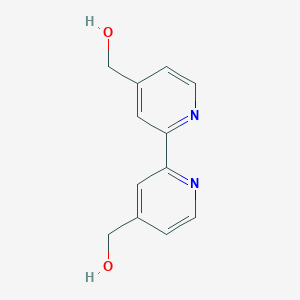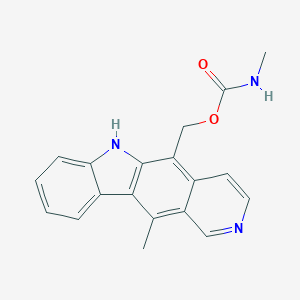
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate, also known as O-6-methylguanine-DNA methyltransferase (MGMT) inhibitor, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications for various diseases, including cancer.
Wirkmechanismus
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate inhibits MGMT activity by irreversibly binding to the enzyme at the active site. This prevents the enzyme from repairing DNA adducts, leading to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate have been extensively studied. In vitro studies have shown that this compound can sensitize cancer cells to alkylating agents, leading to increased cell death. In vivo studies have shown that this compound can enhance the efficacy of temozolomide in the treatment of glioblastoma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate in lab experiments include its ability to sensitize cancer cells to alkylating agents, its specificity for MGMT, and its irreversibility of binding to the enzyme. However, the limitations of this compound include its potential toxicity and its irreversible binding to the enzyme, which can limit its use in certain applications.
Zukünftige Richtungen
The future directions for 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate include the development of more potent and selective MGMT inhibitors, the identification of biomarkers that can predict response to MGMT inhibition, and the exploration of combination therapies that can enhance the efficacy of MGMT inhibition in the treatment of cancer. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate involves the reaction of 5-(chloromethyl)-11-methyl-6H-pyrido(4,3-b)carbazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate has been extensively used in scientific research as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of DNA adducts. Inhibition of MGMT activity can sensitize cancer cells to alkylating agents, such as temozolomide, which is used in the treatment of glioblastoma.
Eigenschaften
CAS-Nummer |
108320-79-2 |
|---|---|
Produktname |
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate |
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C19H17N3O2/c1-11-14-9-21-8-7-12(14)15(10-24-19(23)20-2)18-17(11)13-5-3-4-6-16(13)22-18/h3-9,22H,10H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
NMCUZEBGPTYSJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
Kanonische SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
Synonyme |
5-(hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate 5-HMPCMC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



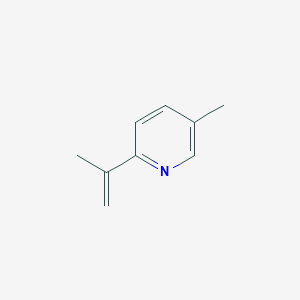
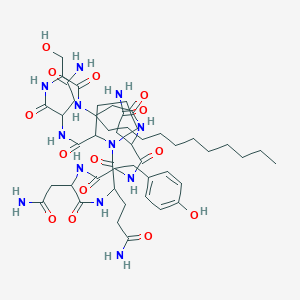
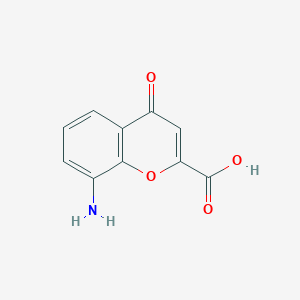
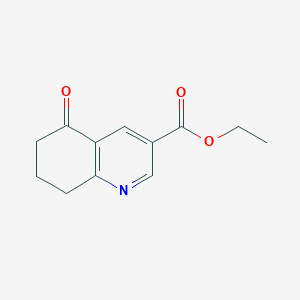
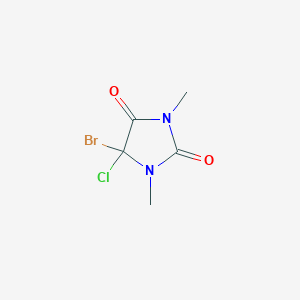
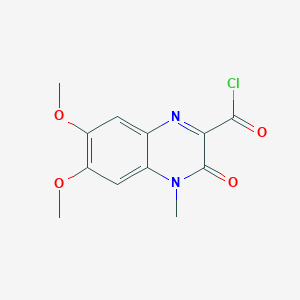
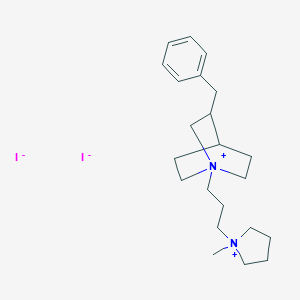
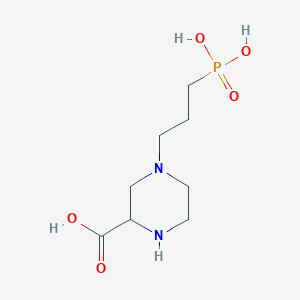
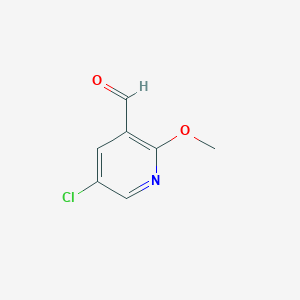
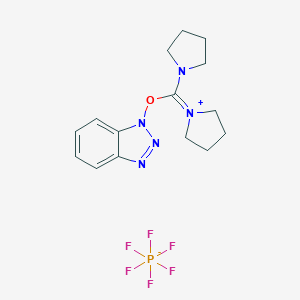
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
